

MN551 selectivity profiling against other E3 ligases

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Compound of Interest

Compound Name: MN551

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MN551: A Comparative Guide to E3 Ligase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the E3 ligase inhibitor **MN551**, focusing on its selectivity profile against other E3 ligases. The information presented is based on available experimental data to provide an objective assessment of its performance.

Overview of MN551

MN551 is a covalent inhibitor that specifically targets the Suppressor of Cytokine Signaling 2 (SOCS2) E3 ubiquitin ligase.^[1] It was developed through a structure-based design approach, starting from a phosphotyrosine (pY) mimetic that binds to the SH2 domain of SOCS2.^[1] The molecule incorporates a chloroacetamide warhead that forms a covalent bond with a cysteine residue (Cys111) in a flexible loop near the pY binding pocket of SOCS2.^[1] **MN551** is the active form of the cell-permeable prodrug MN714.^[2]

MN551 Selectivity Profiling

The selectivity of **MN551** has been primarily characterized within the SOCS family of E3 ligases. Current data indicates a high degree of selectivity for SOCS2 and CISH over other family members.

Quantitative Selectivity Data

E3 Ligase	Interaction Type	Method	Key Findings	Reference
SOCS2	Covalent Binding (Target)	ITC, MS	$K_i = 2.2 \mu\text{M}$ (ITC). Forms a single covalent adduct with Cys111.	[1][2]
CISH	Covalent Binding	MS	Covalently modified by MN551.	[3]
SOCS4	No Covalent Binding	MS	No covalent modification observed.	[1]
SOCS6	Minor Covalent Binding	MS	Forms a minor single (18.3%) and double (2.6%) adduct.	[1]

Note: A broad, quantitative selectivity screen of **MN551** against a diverse panel of E3 ligases from different families (e.g., RING, HECT, RBR) is not yet publicly available. The current data is limited to the SOCS family.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **MN551**'s selectivity and binding.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol is used to determine the binding affinity (K_i) of **MN551** to its target E3 ligase, SOCS2.

Materials:

- Purified recombinant SOCS2-ElonginB-ElonginC (SBC) complex
- **MN551** compound
- ITC instrument (e.g., MicroCal ITC200)
- ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

Procedure:

- Prepare the SBC protein complex solution to a final concentration of 20-50 μM in the ITC buffer.
- Prepare the **MN551** ligand solution to a final concentration of 200-500 μM in the same matched ITC buffer.
- Degas both the protein and ligand solutions to prevent air bubbles.
- Load the protein solution into the sample cell of the ITC instrument.
- Load the ligand solution into the injection syringe.
- Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2 μL).
- Perform an initial injection of a small volume (e.g., 0.4 μL) to remove any air from the syringe tip, and discard this data point from the analysis.
- Carry out a series of injections (e.g., 19 injections of 2 μL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
- Record the heat changes associated with each injection.
- Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_i), enthalpy (ΔH), and stoichiometry (n).

Mass Spectrometry (MS) for Covalent Modification

This protocol is used to confirm the covalent binding of **MN551** to SOCS2 and to assess its reactivity with other E3 ligases.

Materials:

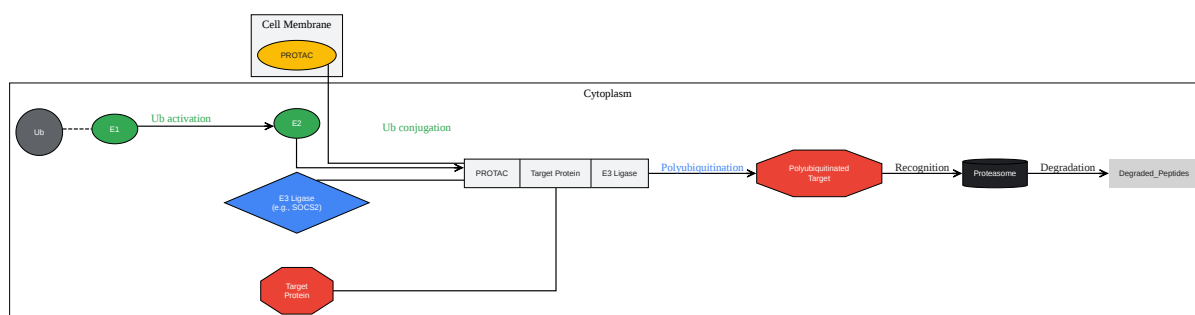
- Purified recombinant E3 ligase protein (e.g., SOCS2, SOCS4, SOCS6)
- **MN551** compound
- Reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
- LC-MS system (e.g., a high-resolution mass spectrometer)

Procedure:

- Incubate the purified E3 ligase (e.g., 40 μ M) with an equimolar or slight excess of **MN551** at room temperature for a defined period (e.g., 1-2 hours).
- For time-dependent modification studies, take aliquots at different time points.
- Desalt the protein-inhibitor mixture to remove unbound inhibitor and buffer components.
- Analyze the intact protein mass using the LC-MS system.
- Compare the mass spectrum of the **MN551**-treated protein with the untreated control. An increase in mass corresponding to the molecular weight of **MN551** confirms covalent adduct formation.
- To identify the site of modification, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS).

Visualizations

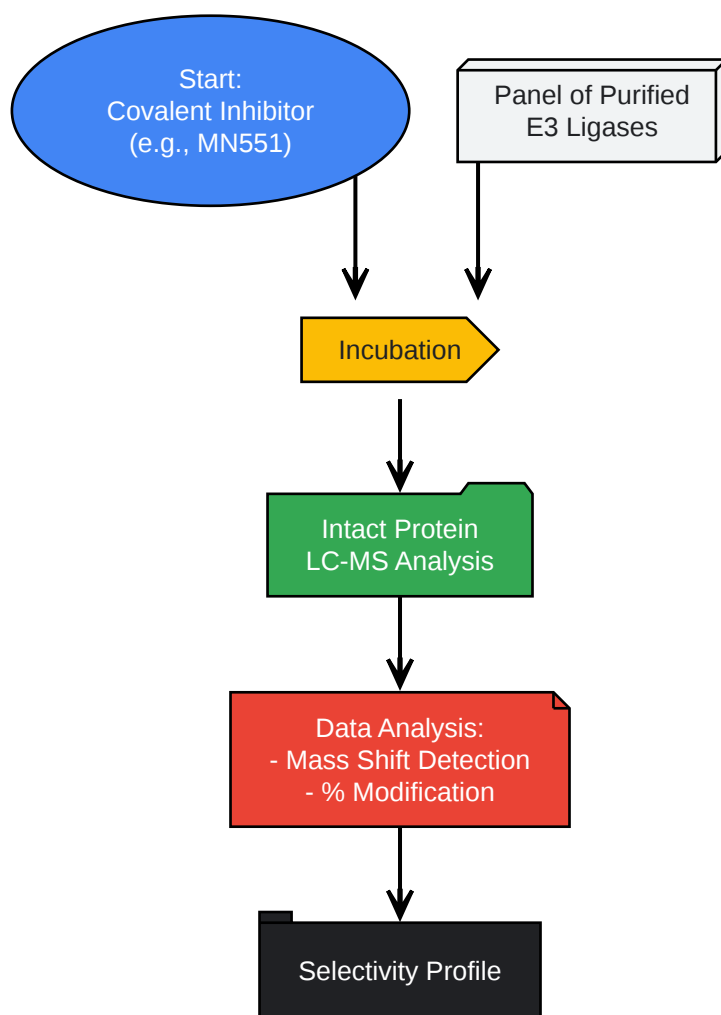
PROTAC Signaling Pathway Utilizing an E3 Ligase



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Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for E3 Ligase Selectivity Profiling



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Caption: Workflow for assessing covalent inhibitor selectivity.

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